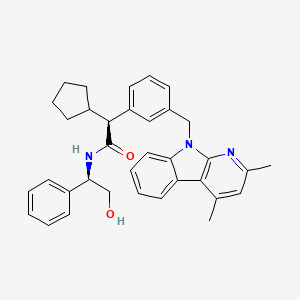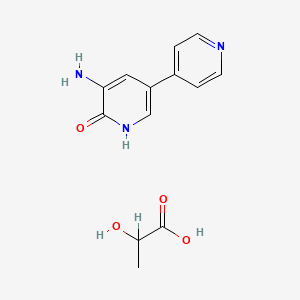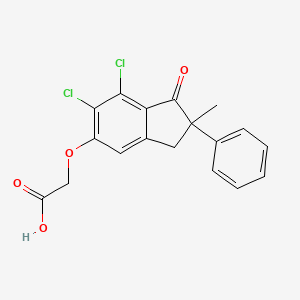
Indocate
Overview
Description
INDOCATE: is a coordination compound that plays a significant role in various fields of chemistry, biology, and industry. Coordination compounds consist of one or more metals bound to one or more Lewis base ligands. These compounds are essential in many biochemical systems and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form indole derivatives.
Leimgruber-Batcho Indole Synthesis: This method involves the reaction of o-nitrotoluene with dimethylformamide dimethyl acetal to form indole derivatives.
Industrial Production Methods: : The industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include catalytic hydrogenation and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Indole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert indole derivatives into more reduced forms.
Substitution: Indole derivatives can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole derivatives can produce quinoline derivatives, while reduction can yield tetrahydroindole derivatives .
Scientific Research Applications
Chemistry: : Indole derivatives are used as building blocks in organic synthesis and as catalysts in various chemical reactions .
Biology: : Indole derivatives play a crucial role in cell biology and are involved in various biochemical processes .
Medicine: : Indole derivatives are used in the development of pharmaceuticals for the treatment of cancer, microbial infections, and other disorders .
Industry: : Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of indole derivatives involves their interaction with specific molecular targets and pathways. For example, indole derivatives can act as inhibitors of enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth . They can also interact with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid that contains an indole ring.
Serotonin: A neurotransmitter derived from tryptophan that contains an indole ring.
Vinblastine: An anticancer drug that contains an indole ring.
Uniqueness: : INDOCATE is unique due to its versatile chemical structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to form stable coordination complexes with metals makes it valuable in various applications, from catalysis to pharmaceuticals .
Properties
CAS No. |
31386-25-1 |
|---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 1-benzyl-2,3-dimethylindole-5-carboxylate |
InChI |
InChI=1S/C22H26N2O2/c1-16-17(2)24(15-18-8-6-5-7-9-18)21-11-10-19(14-20(16)21)22(25)26-13-12-23(3)4/h5-11,14H,12-13,15H2,1-4H3 |
InChI Key |
YKWQHMLRAPIWDP-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)OCCN(C)C)CC3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)OCCN(C)C)CC3=CC=CC=C3)C |
Appearance |
Solid powder |
Key on ui other cas no. |
31386-25-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-benzyl-2,3-dimethyl-indole-5-carboxylic acid 2-(dimethylamino)ethyl ester indocarb indocate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1671809.png)




![9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione](/img/structure/B1671815.png)


